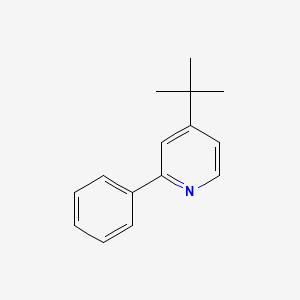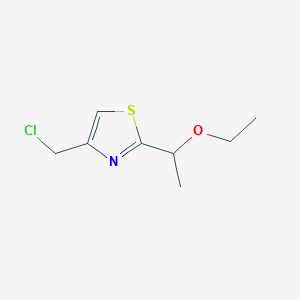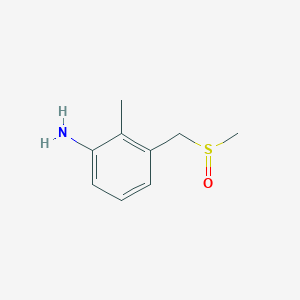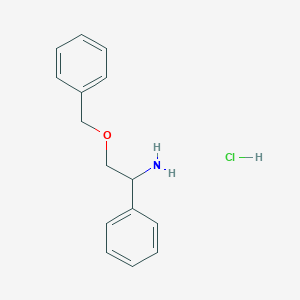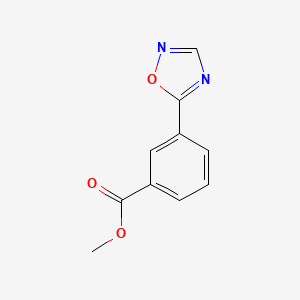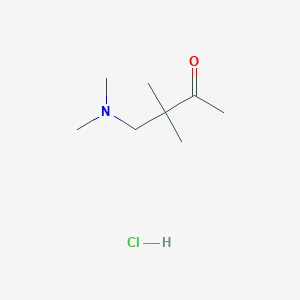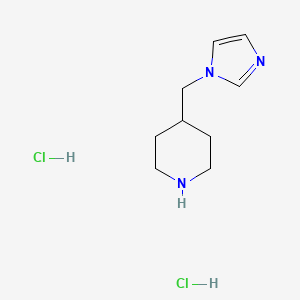
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Vue d'ensemble
Description
4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H15N3.2ClH . It is a solid substance and is part of the class of organic compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [H]Cl. [H]Cl.N1 (CC2CCNCC2)C=NC=C1 . The InChI key for this compound is WFCHEWBSRYZNFZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Metal-based Chemotherapy
Research has explored the synthesis of complexes involving imidazole derivatives for potential applications in metal-based chemotherapy against tropical diseases. For example, complexes involving CuCl2 with CTZ and KTZ (derivatives related to imidazole) have been prepared, indicating a novel approach to chemotherapy that leverages the unique properties of these metal complexes (Navarro et al., 2000).
Crystal Structure Analysis
The crystal structure of compounds containing imidazole and piperidine rings has been determined, providing insights into their structural properties. This type of analysis is crucial for understanding the interactions and potential applications of these compounds in various fields, including medicinal chemistry (Yıldırım et al., 2006).
Pharmaceutical Analysis
In pharmaceutical analysis, imidazole derivatives like ketoconazole, which contains an imidazole ring, have been studied for their effective broad-spectrum antifungal properties. The development of an ion-selective electrode for ketoconazole highlights the ongoing research into analytical methodologies for these compounds (Shamsipur & Jalali, 2000).
Histamine H3 Receptor Agonists
Imidazole derivatives have been synthesized as candidate agonists for the human histamine H3 receptor. The research demonstrates the potential of these compounds in modulating histamine levels, which could have implications for treating various neurological and inflammatory disorders (Ishikawa et al., 2010).
Inhibitors of Nitric Oxide Formation
A series of imidazole-phenoxy-piperidine analogs have been identified as potent and selective inhibitors of NO (nitric oxide) formation. This research could have significant implications for the development of new treatments for inflammatory diseases (Wei et al., 2007).
Synthesis and Antitubercular Activity
Novel imidazole derivatives have been synthesized and evaluated for their antitubercular and antifungal activities. Such studies are vital for the development of new therapeutics against resistant strains of tuberculosis and fungal infections (Syed et al., 2013).
Cancer Treatment
Compounds containing imidazole rings are being investigated for their potential application in cancer treatment, highlighting the versatility of these molecules in medicinal chemistry (Teffera et al., 2013).
Propriétés
IUPAC Name |
4-(imidazol-1-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCHEWBSRYZNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



